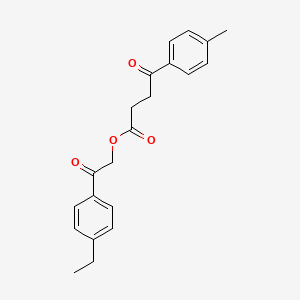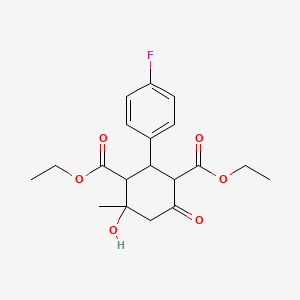
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as EPMO, is a chemical compound that has been a subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential applications in various fields, including medicine, material science, and organic synthesis. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, this compound has been employed as a starting material for the synthesis of other compounds with desired properties.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body that are involved in inflammation, pain, or tumor growth. This compound may also act as a prodrug, meaning that it is converted into an active form in the body that exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been demonstrated to have anti-tumor activity in vitro and in vivo. However, the exact biochemical and physiological effects of this compound on the body are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is that it can be synthesized in relatively high yield and purity using standard laboratory techniques. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of more efficient and scalable synthesis methods for this compound and related compounds. Another area of interest is the elucidation of the mechanism of action of this compound and the identification of its molecular targets in the body. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Finally, this compound and related compounds may have potential applications in fields such as drug discovery, material science, and organic synthesis, which warrant further investigation.
Synthesemethoden
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can be synthesized through the reaction of 4-ethylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then further reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Eigenschaften
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-16-6-10-18(11-7-16)20(23)14-25-21(24)13-12-19(22)17-8-4-15(2)5-9-17/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFZPAHHZMWLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)
![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)



![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)